molecular formula C28H46O2 B082944 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate CAS No. 13434-00-9

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

Cat. No.: B082944
CAS No.: 13434-00-9
M. Wt: 414.7 g/mol
InChI Key: NOOLKHUGCQHDQZ-UHFFFAOYSA-N
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Description

Methyl acetoacetate is an organic compound with the molecular formula C5H8O3. It is a colorless liquid with a characteristic odor and is slightly soluble in water. This compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetoacetate is typically synthesized through an esterification reaction between acetic acid and methanol in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:

CH3COOH+CH3OHCH3COOCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​OH→CH3​COOCH3​+H2​O

The reaction mixture is heated and stirred to promote the formation of methyl acetoacetate and water. The product is then separated and purified through distillation .

Industrial Production Methods: In industrial settings, the production of methyl acetoacetate involves similar principles but on a larger scale. The process includes dosing, reaction, separation, refining, and packing. The choice of equipment, such as reactors, stirrers, and distillation towers, is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of methyl acetoacetate involves its reactivity as an ester. It can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: Methyl acetoacetate is unique due to its versatility in organic synthesis, particularly in forming alpha-substituted acetoacetic esters and cyclic compounds. Its reactivity and applications in various fields make it a valuable compound in both research and industry .

Properties

CAS No.

13434-00-9

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2-ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C28H46O2/c1-7-9-11-21(8-2)19-30-26(29)28(6)17-10-16-27(5)24-14-12-22(20(3)4)18-23(24)13-15-25(27)28/h13,18,20-21,24-25H,7-12,14-17,19H2,1-6H3

InChI Key

NOOLKHUGCQHDQZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Canonical SMILES

CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

13434-00-9

Origin of Product

United States

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